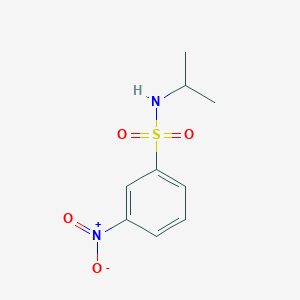

N-Isopropyl 3-nitrobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQDOINNAIAMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283207 | |

| Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-10-8 | |

| Record name | N-(1-Methylethyl)-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28860-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 30396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28860-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl 3-nitrobenzenesulfonamide, a valuable chemical intermediate. The document details its core physicochemical properties, provides a robust, step-by-step synthesis protocol, and offers a thorough analytical characterization. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently synthesize, purify, and characterize this compound for further applications. The methodologies presented are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is an organic compound featuring a sulfonamide functional group, an aromatic nitro group, and an isopropyl substituent. The presence of these distinct moieties imparts a unique combination of steric and electronic properties, making it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the 3-nitrophenylsulfonyl group can activate the sulfonamide N-H bond, facilitating further chemical transformations. This guide provides an in-depth exploration of its fundamental properties and a practical framework for its laboratory-scale synthesis and characterization.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 244.27 g/mol | [1] |

| Chemical Formula | C₉H₁₂N₂O₄S | [1] |

| CAS Number | 28860-10-8 | [1] |

| Synonyms | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Purity | Commercially available with >98.0% purity |

Synthesis of this compound

The synthesis of this compound is a two-step process that first involves the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, followed by its reaction with isopropylamine.

Synthesis of 3-Nitrobenzenesulfonyl Chloride

The precursor, 3-nitrobenzenesulfonyl chloride, is synthesized via the electrophilic sulfonation of nitrobenzene followed by chlorination. A reliable method for this transformation has been adapted from established procedures.[2][3]

Reaction Scheme:

Caption: Synthesis of 3-nitrobenzenesulfonyl chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (to neutralize evolving HCl and SO₂).

-

Reaction: Charge the flask with chlorosulfonic acid (4.4 equivalents). While stirring, slowly add nitrobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature between 90-120°C.

-

After the addition is complete, continue stirring the mixture at this temperature for several hours to ensure complete sulfonation.

-

Cool the reaction mixture to approximately 70°C.

-

Slowly add thionyl chloride (0.92 equivalents) dropwise.

-

Stir the mixture at this temperature until the evolution of gas ceases.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 3-nitrobenzenesulfonyl chloride is then collected by vacuum filtration.

-

Wash the solid product with cold water and a dilute sodium bicarbonate solution to remove any remaining acid.

-

Drying: Dry the product under vacuum to yield crude 3-nitrobenzenesulfonyl chloride, which is often of sufficient purity for the subsequent step.

Synthesis of this compound

The final product is obtained through the nucleophilic substitution of the chloride in 3-nitrobenzenesulfonyl chloride by isopropylamine. This is a standard procedure for the formation of sulfonamides.[4][5]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a fume hood, dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Amine: To this solution, add isopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise at 0°C (ice bath). The base is crucial to neutralize the hydrochloric acid generated during the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).

-

Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess amine and triethylamine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.[6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 (aromatic) |

| ~8.4 | d | 1H | H-4 or H-6 (aromatic) |

| ~8.2 | d | 1H | H-6 or H-4 (aromatic) |

| ~7.8 | t | 1H | H-5 (aromatic) |

| ~4.8 | d | 1H | NH (sulfonamide) |

| ~3.7 | septet | 1H | CH (isopropyl) |

| ~1.2 | d | 6H | CH₃ (isopropyl) |

Rationale: The aromatic protons are expected in the downfield region (7.8-8.7 ppm) due to the deshielding effects of the nitro and sulfonyl groups. The proton at the 2-position, being between both electron-withdrawing groups, is predicted to be the most deshielded and appear as a singlet or a narrow triplet. The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ (aromatic) |

| ~142 | C-SO₂ (aromatic) |

| ~133 | C-H (aromatic) |

| ~130 | C-H (aromatic) |

| ~127 | C-H (aromatic) |

| ~122 | C-H (aromatic) |

| ~49 | CH (isopropyl) |

| ~23 | CH₃ (isopropyl) |

Rationale: The carbon attached to the nitro group will be the most deshielded aromatic carbon. The other aromatic carbons will appear in the typical range of 122-142 ppm. The aliphatic carbons of the isopropyl group will be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (sulfonamide) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H stretch |

| ~1530 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1340 & ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~900 | Medium | S-N stretch |

Rationale: The presence of a sharp band around 3300 cm⁻¹ is indicative of the N-H bond in the sulfonamide. Strong absorptions for the nitro (NO₂) and sulfonyl (SO₂) groups are characteristic and provide strong evidence for the compound's structure.[1][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 244, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

Loss of the isopropyl group: [M - 43]⁺ at m/z = 201.

-

Loss of the nitro group: [M - 46]⁺ at m/z = 198.

-

Cleavage of the S-N bond leading to the 3-nitrobenzenesulfonyl cation at m/z = 186 and the isopropylaminyl radical cation.

-

Further fragmentation of the aromatic ring.

-

Rationale: The molecular ion peak confirms the molecular weight. Fragmentation often occurs at the weakest bonds, such as the C-N bond of the isopropyl group and the S-N bond of the sulfonamide. The loss of the nitro group is also a common fragmentation pathway for nitroaromatic compounds.[9][10][11]

Conclusion

This technical guide has detailed the essential information for the synthesis and characterization of this compound. The provided protocols are based on established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The comprehensive analytical data, including predicted NMR, IR, and MS spectra, will aid researchers in the unambiguous identification and purity assessment of the synthesized compound. This foundational knowledge is critical for the effective utilization of this compound as a versatile intermediate in the development of novel molecules for various scientific applications.

References

- Infrared Absorption Spectra of Organic Sulfur Compounds. III.

- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung.

- Sulfonamide purification process.

- Preparation of sulfonamides from N-silylamines.

- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.Organic Syntheses. [Link]

- Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- Method for preparing 3-nitrobenzene sulphonic acid chloride.

- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.PubMed. [Link]

- Mass Spectrometry - Fragmentation P

- Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.

Sources

- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. WO1991013863A1 - Method for preparing 3-nitrobenzene sulphonic acid chloride - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. Infrared Absorption Spectra of Organic Sulfur Compounds. III. Studies on Characteristic Bands of Aromatic Sulfinamide Derivatives [jstage.jst.go.jp]

- 8. znaturforsch.com [znaturforsch.com]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isopropyl 3-nitrobenzenesulfonamide, a key organic intermediate. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers. The document covers the molecule's structure, predicted physicochemical properties, a detailed representative synthesis protocol, safety and handling guidelines, and a discussion of its potential applications in medicinal chemistry and drug discovery, grounded in the well-established roles of the sulfonamide and nitroaromatic functional groups.

Introduction: The Strategic Importance of Nitroaromatic Sulfonamides

This compound belongs to the nitroaromatic sulfonamide class of compounds. This family of molecules is of significant interest in synthetic and medicinal chemistry. The sulfonamide functional group is a cornerstone in drug design, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2][3] Its ability to act as a stable, non-hydrolyzable mimic of an amide or carboxylate, and its capacity to form crucial hydrogen bonds with biological targets, underpins its prevalence in pharmaceuticals.[4]

The nitroaromatic moiety, on the other hand, is a versatile functional group known for its strong electron-withdrawing properties, which can significantly influence a molecule's reactivity and biological activity.[5][6] In drug discovery, nitroaromatic groups are often employed in prodrug strategies, where they undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain microbial infections, to release an active species.[6][7][8] The combination of these two pharmacologically important groups in this compound makes it a valuable building block for the synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

This compound is comprised of a benzene ring substituted with a nitro group at the meta-position and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with an isopropyl group.

Chemical Structure

-

Chemical Name: this compound

-

Synonyms: 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide[9]

-

CAS Number: 28860-10-8[9]

-

Molecular Formula: C₉H₁₂N₂O₄S[9]

-

Molecular Weight: 244.27 g/mol [9]

-

InChI: 1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3[10]

-

SMILES: O=S(C1=CC=CC(=O)=C1)(NC(C)C)=O[10]

Physicochemical Data Summary

Direct experimental data for this compound is scarce in the literature. The following table summarizes key physicochemical properties, with predicted values derived from computational models and data from structurally related compounds.

| Property | Value/Prediction | Source/Basis |

| Physical State | Predicted to be a solid at room temperature. | Based on analogous sulfonamides.[11] |

| Melting Point | Not available. (For comparison, 3-nitrobenzenesulfonamide melts at 166-168 °C). | [11] |

| Boiling Point | Not available. | |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | General solubility of sulfonamides. |

| pKa | The sulfonamide N-H proton is weakly acidic. | General property of sulfonamides. |

Spectroscopic Data (Predicted)

-

¹H NMR:

-

Aromatic Protons: Four protons in the aromatic region (approx. δ 7.5-8.5 ppm) exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Isopropyl Methine Proton: A septet (or multiplet) around δ 3.5-4.0 ppm.

-

Isopropyl Methyl Protons: A doublet around δ 1.1-1.3 ppm, integrating to six protons.

-

Sulfonamide N-H Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals in the aromatic region (approx. δ 120-150 ppm). The carbon bearing the nitro group would be significantly deshielded.

-

Isopropyl Methine Carbon: A signal around δ 45-50 ppm.

-

Isopropyl Methyl Carbons: A signal around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A peak in the range of 3200-3300 cm⁻¹.

-

Asymmetric and Symmetric SO₂ Stretch: Two strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Asymmetric and Symmetric NO₂ Stretch: Two strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H Stretches (Aromatic and Aliphatic): Peaks above and below 3000 cm⁻¹, respectively.

-

Synthesis of this compound

The most direct and common method for the synthesis of N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[12] In the case of this compound, this involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine.

Reaction Scheme

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for sulfonamide synthesis and should be optimized for specific laboratory conditions.[13][14]

Materials and Reagents:

-

3-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: To the cooled solution, add triethylamine (1.1-1.2 eq) followed by the slow, dropwise addition of isopropylamine (1.1 eq).

-

Causality Insight: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

- Self-Validation Check: The acid wash removes excess amine and base. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structure suggests significant potential as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

As a Synthetic Intermediate

The molecule possesses two key reactive handles:

-

The Nitro Group: This group can be readily reduced to an aniline. This transformation is fundamental in medicinal chemistry, as the resulting amino group can be further functionalized through acylation, alkylation, or diazotization reactions to build molecular complexity.

-

The Aromatic Ring: The nitro group is a meta-director and strongly deactivating for electrophilic aromatic substitution. However, the aniline formed upon reduction is a strong ortho-, para-director, enabling further substitutions on the aromatic ring.

Potential in Medicinal Chemistry

-

Scaffold for Biologically Active Molecules: The 3-aminobenzenesulfonamide core (obtained after nitro reduction) is a common scaffold in medicinal chemistry. The N-isopropyl group can provide desirable steric and lipophilic properties that may influence binding to a biological target.

-

Hypoxia-Activated Prodrugs: The 3-nitrobenzenesulfonamide moiety has been explored in the design of hypoxia-activated prodrugs.[15] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced by cellular reductases to generate cytotoxic species, offering a targeted approach to cancer therapy.[8]

Logical Relationship of Functional Groups to Application

Caption: Relationship between the functional groups of the title compound and its potential applications.

Safety and Handling

Detailed safety data for this compound is not available. The following recommendations are based on the safety profiles of its precursors and related compounds, such as 3-nitrobenzenesulfonyl chloride and other nitroaromatic sulfonamides.[16]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its structure combines the robust and versatile sulfonamide moiety with the reactive nitroaromatic group, positioning it as a useful building block for the synthesis of complex organic molecules. While a lack of specific experimental data necessitates a predictive and comparative approach to its characterization, this guide provides a solid foundation for researchers interested in utilizing this compound. Its potential as a precursor to novel therapeutic agents, particularly in the development of targeted cancer therapies, warrants further investigation. As with all chemical research, appropriate safety precautions and rigorous analytical characterization are paramount when working with this and related compounds.

References

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.

- 4-Hydroxy-N-isopropyl-3-nitrobenzenesulphonamide. (n.d.). PubChem.

- (PDF) Biological activities of sulfonamides. (2018, August 8). ResearchGate.

- Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (2010, January). ResearchGate.

- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PMC.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.

- Sulfonamide (medicine). (n.d.). Wikipedia.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company.

- Nitro-Group-Containing Drugs. (2019, March 28). Taipei Medical University.

- Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.

- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-210.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.

- Process for the manufacture of nitro-amino-hydroxy-benzenesulfonic acid amides. (n.d.). Google Patents.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2018, August 6). ResearchGate.

- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.

- Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. (n.d.). Google Patents.

- Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.

- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2018, August 6). ResearchGate.

- Substituted 3-nitrobenzenesulfonamides useful as adjuncts in radiation therapy. (n.d.). European Patent Office.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 8. mdpi.com [mdpi.com]

- 9. CAS 28860-10-8 | this compound - Synblock [synblock.com]

- 10. N-Isopropyl-3-nitrobenzenesulfonamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. cbijournal.com [cbijournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. data.epo.org [data.epo.org]

- 16. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Characterization of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of the compound 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide. The methodologies and analytical strategies outlined herein are designed for researchers, scientists, and professionals in the field of drug development and chemical research. The focus is on establishing a robust and self-validating workflow that ensures the identity, purity, and structural integrity of the target molecule.

Introduction: Context and Rationale

3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide belongs to the class of sulfonamides, a critical pharmacophore in numerous therapeutic agents. The presence of a nitroaromatic group introduces unique electronic and steric properties, making it a compound of interest for further chemical and biological investigation. A thorough and precise characterization is paramount to understanding its potential applications and ensuring the reliability of subsequent studies. This guide emphasizes the "why" behind the "how," providing a logical framework for each experimental choice.

Synthesis and Purification Strategy

The logical synthetic route to 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide involves a nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine.

Synthesis of 3-Nitrobenzenesulfonyl Chloride

The precursor, 3-nitrobenzenesulfonyl chloride, can be synthesized by the sulfochlorination of nitrobenzene.[1]

-

Reaction: Nitrobenzene is reacted with an excess of chlorosulfonic acid, followed by treatment with an inorganic acid chloride like thionyl chloride to improve yield and purity.[1]

-

Rationale: This established method provides a high-yield route to the necessary sulfonyl chloride intermediate.[2]

Synthesis of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide

-

Reaction: 3-Nitrobenzenesulfonyl chloride is reacted with isopropylamine in an inert solvent.

-

Rationale: The nucleophilic nitrogen of isopropylamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. The choice of an inert solvent, such as chlorobenzene, is crucial to prevent unwanted side reactions.[3] The reaction can be carried out at elevated temperatures (70-90°C) to ensure a reasonable reaction rate.[3]

Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to remove unreacted starting materials and byproducts. The purity of the final compound should be assessed by chromatographic methods prior to extensive characterization.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide. The following workflow is designed to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment and purity assessment.

Experimental Workflow for Characterization

Caption: A logical workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for determining the purity of the synthesized compound.[4]

Protocol: HPLC-UV Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak. Purity is calculated based on the area percentage of the main peak.

Spectroscopic Characterization for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the nitro-substituted benzene ring.

-

N-H Proton: A broad singlet or doublet (depending on coupling to the methine proton) for the sulfonamide proton. Its chemical shift can be solvent-dependent.

-

Isopropyl Group: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group being the most downfield.

-

Isopropyl Group: Two signals in the aliphatic region, one for the methine carbon and one for the two equivalent methyl carbons.

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind a small amount of the dry sample with potassium bromide (KBr) and press into a thin pellet.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Key Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3390–3323 |

| Aromatic C-H Stretch | ~3100–3000 |

| Asymmetric SO₂ Stretch | 1344–1317 |

| Symmetric SO₂ Stretch | 1187–1147 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

| S-N Stretch | 924–906 |

Note: These are general ranges for sulfonamides and nitro compounds; the exact peak positions may vary.[5]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive or negative ion mode. For sulfonamides, positive ion mode often yields the protonated molecule [M+H]⁺.[6]

-

Sample Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

Analysis: Acquire the mass spectrum. For HRMS, use a high-resolution instrument like a TOF or Orbitrap analyzer.

Expected Mass Spectral Data:

-

Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight + 1.

-

Fragmentation: Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da).[6] The nitro group may also undergo fragmentation, such as the loss of NO₂.[7]

Chemical Structure of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide

Caption: 2D representation of the molecular structure.

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and thermal instability.[8][9]

-

Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thermal Stability: The nitro group can make the compound thermally sensitive. Avoid exposure to high temperatures and potential ignition sources.[11]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Data Summary

The following tables provide a template for summarizing the characterization data for 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide.

Table 1: Physicochemical Properties

| Property | Observed Value |

| Molecular Formula | C₉H₁₂N₂O₄S |

| Molecular Weight | 244.27 g/mol |

| Appearance | |

| Melting Point | |

| Solubility |

Table 2: Spectroscopic and Chromatographic Data

| Technique | Data Summary |

| HPLC Purity | Retention Time (min):Purity (%): |

| ¹H NMR (CDCl₃) | δ (ppm): [List chemical shifts, multiplicities, coupling constants, and integrations] |

| ¹³C NMR (CDCl₃) | δ (ppm): [List chemical shifts] |

| FT-IR (KBr) | ν (cm⁻¹): [List key absorption bands] |

| HRMS (ESI+) | Calculated m/z for [M+H]⁺:Found m/z: |

Conclusion

This guide has detailed a comprehensive and logically structured approach to the synthesis and characterization of 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide. By following the outlined protocols and understanding the rationale behind each analytical technique, researchers can confidently establish the identity, purity, and structure of this compound. This foundational characterization is a critical and indispensable step for any further investigation into its chemical or biological properties.

References

- Benchchem.

- Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

- Slideshare. Analysis of sulfonamides.

- YMER.

- Safety Data Sheet.

- Benchchem.

- Royal Society of Chemistry.

- Wikisource.

- USDA Food Safety and Inspection Service. (2009).

- Encyclopedia of Reagents for Organic Synthesis. (2011).

- PubChem. Benzenesulfonamide, 3-nitro-.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride.

- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

- Zeitschrift für Naturforschung B. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

- Google Patents.

- Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393.

- Schmidt, K., Hummert, C., & Reemtsma, T. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1645–1654.

Sources

- 1. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide: Synthesis, Properties, and Avenues for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl 3-nitrobenzenesulfonamide is a synthetic organic compound characterized by a sulfonamide linkage between an isopropylamine moiety and a 3-nitrophenyl group.[1] As a member of the broader class of nitrobenzenesulfonamides, this molecule holds potential as a scaffold in medicinal chemistry and drug discovery. The presence of the nitro group, a well-known pharmacophore, combined with the sulfonamide functional group, which is prevalent in a multitude of clinically approved drugs, suggests a rich, albeit underexplored, pharmacological potential.[2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, and an exploration of its potential biological activities based on the current body of scientific literature on related compounds. While specific research on this particular derivative is limited, this guide aims to provide a foundational understanding for researchers interested in exploring its therapeutic possibilities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28860-10-8 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| Synonyms | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | [1] |

| Appearance | Solid (predicted) | |

| Storage | Dry, sealed place | [1] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine. This nucleophilic substitution reaction is a common and effective method for the preparation of N-substituted sulfonamides.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of nitrobenzenesulfonamide derivatives.[3]

Materials:

-

3-Nitrobenzenesulfonyl chloride

-

Isopropylamine

-

N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: To the cooled solution, add N,N-Diisopropylethylamine (1.2 eq) followed by the slow, dropwise addition of isopropylamine (1.1 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Applications in Drug Discovery

Antimycobacterial Activity

A significant area of research for nitrobenzenesulfonamide derivatives is in the field of antituberculosis (TB) drug discovery.[3][4] A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[3][5] These studies have shown that some of these hybrid molecules exhibit excellent antitubercular activity with low cytotoxicity, suggesting that the nitrobenzenesulfonamide scaffold is a promising starting point for the development of new anti-TB agents.[3][4] The lipophilicity imparted by the sulfonamide group is thought to play a crucial role in the antimycobacterial activity.[3][6]

Anticancer and Enzyme Inhibitory Potential

The sulfonamide moiety is a key feature in a number of anticancer drugs and enzyme inhibitors. Furthermore, nitroaromatic compounds have been explored for their cytotoxic effects against various cancer cell lines.[2] For instance, novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against several cancer cell lines.[7] While these are benzamides and not sulfonamides, they highlight the potential of the 3-nitrophenyl moiety in an anticancer context. The biological activity of the nitro group is often associated with its bioreduction to reactive intermediates that can induce cellular damage in target cells.[2]

General Antimicrobial and Anti-inflammatory Properties

Benzenesulfonamide derivatives have a long history as antimicrobial agents.[8][9] Additionally, some benzenesulfonamide derivatives have been shown to possess anti-inflammatory properties.[8]

Structure-Activity Relationship (SAR) Considerations

The biological activity of nitrobenzenesulfonamide derivatives is influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen. For this compound, the key structural features include:

-

The 3-Nitro Group: The position of the nitro group on the benzene ring is critical for its electronic properties and interaction with biological targets.

-

The N-Isopropyl Group: The size and lipophilicity of the N-alkyl substituent can significantly impact the compound's solubility, membrane permeability, and binding affinity to target proteins.

Further research involving the synthesis and biological evaluation of a library of N-substituted 3-nitrobenzenesulfonamides would be necessary to establish a clear structure-activity relationship and to identify derivatives with optimized potency and selectivity for specific biological targets.

Future Research Directions

The limited specific data on this compound presents a significant opportunity for further research. Key areas for future investigation include:

-

Systematic Biological Screening: A comprehensive evaluation of the compound's activity against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes would be a critical first step in elucidating its pharmacological profile.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to determine the underlying mechanism of action would be essential for its development as a potential therapeutic agent.

-

Analogue Synthesis and SAR Studies: The synthesis of a series of analogues with variations in the N-alkyl group and substitutions on the phenyl ring would provide valuable insights into the structure-activity relationship and could lead to the discovery of more potent and selective compounds.

-

Computational Modeling: Molecular docking and other in silico methods could be employed to predict potential biological targets and to guide the design of new derivatives with improved pharmacological properties.

Conclusion

This compound is a readily synthesizable compound that belongs to a class of molecules with demonstrated potential in drug discovery. While its specific biological activities remain largely unexplored, the known pharmacological profiles of related nitrobenzenesulfonamides suggest that it may possess valuable therapeutic properties, particularly in the areas of antimycobacterial and anticancer research. This technical guide provides a solid foundation for researchers to begin their exploration of this promising, yet understudied, chemical entity. The detailed synthesis protocol and the overview of potential biological activities are intended to catalyze further investigation into the therapeutic applications of this compound and its derivatives.

References

- Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]

- Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.

- Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]

- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

- Vallabhaneni, S. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega. [Link]

- P212121 Store. This compound. [Link]

- Wang, L., et al. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Yao Xue Xue Bao, 49(10), 1394-402. [Link]

- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

Sources

- 1. CAS 28860-10-8 | this compound - Synblock [synblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Determination of N-Isopropyl 3-nitrobenzenesulfonamide

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. A poorly soluble compound, regardless of its in vitro potency, is likely to face significant hurdles in development, from inconsistent absorption to challenges in creating viable dosage forms. This guide provides a comprehensive framework for determining the solubility of a representative sulfonamide, N-Isopropyl 3-nitrobenzenesulfonamide, offering researchers, scientists, and drug development professionals a detailed roadmap for this essential characterization. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical, in-depth manual for its experimental determination and theoretical consideration.

Compound Profile: this compound

This compound is an organic compound belonging to the sulfonamide class.[1] Its structure, featuring a nitro-substituted benzene ring and an isopropyl group on the sulfonamide nitrogen, dictates its physicochemical properties, including its solubility profile.

| Property | Value | Source |

| CAS Number | 28860-10-8 | [1][2][3] |

| Molecular Formula | C9H12N2O4S | [1] |

| Molecular Weight | 244.27 g/mol | [1] |

| Synonyms | 3-Nitro-N-(propan-2-YL)benzene-1-sulfonamide | [1] |

Based on the general characteristics of benzenesulfonamides, it is anticipated that this compound will exhibit low solubility in water and higher solubility in organic solvents.[4][5] The presence of the polar nitro and sulfonamide groups, contrasted with the nonpolar benzene ring and isopropyl group, suggests a nuanced solubility behavior that necessitates empirical determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, representing the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure. This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Factors Influencing Sulfonamide Solubility

Several factors can influence the solubility of sulfonamides like this compound:

-

pH : The sulfonamide group is weakly acidic and can ionize in alkaline conditions, which generally increases aqueous solubility.[5]

-

Temperature : For most solids, solubility increases with temperature in an endothermic dissolution process.[5]

-

Solvent Polarity : The principle of "like dissolves like" is a useful guide. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.

-

Crystal Lattice Energy : The strength of the interactions within the solid crystal of the compound must be overcome by the solute-solvent interactions for dissolution to occur.

Predictive Solubility Models

While experimental determination is the gold standard, several thermodynamic models can be used to predict the solubility of sulfonamides. These models are particularly useful in early development for solvent screening and understanding dissolution thermodynamics.

-

The van't Hoff Equation : This model relates the change in solubility with temperature to the enthalpy of solution.

-

The Abraham Solvation Parameter Model : This is a linear free-energy relationship that describes the partitioning of a solute between two phases and can be used to predict solubility in various solvents.[6][7][8] The model uses a set of solute and solvent descriptors to quantify the different types of intermolecular interactions.

-

The Modified Apelblat Equation : This is a semi-empirical model that is widely used to correlate the solubility of a solute with temperature.[9][10]

The relationship between these theoretical models and experimental work is crucial for a comprehensive understanding of a compound's solubility.

Caption: Interplay of factors, models, and experiments in solubility determination.

Experimental Protocols for Solubility Determination

The following section provides detailed, step-by-step methodologies for determining the equilibrium solubility of this compound. The cornerstone of this process is the shake-flask method , which is considered the benchmark for equilibrium solubility measurement. The concentration of the dissolved compound is then quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

Compound : this compound (purity >98%)

-

Solvents :

-

Deionized Water

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Dimethyl Sulfoxide (DMSO, HPLC grade)

-

-

Equipment :

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Workflow for Solubility Determination

Sources

- 1. CAS 28860-10-8 | this compound - Synblock [synblock.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. store.p212121.com [store.p212121.com]

- 4. Benzenesulfonamide | 98-10-2 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides [scielo.org.co]

- 8. scielo.org.co [scielo.org.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Guide to the Spectral Analysis of N-Isopropyl 3-nitrobenzenesulfonamide

This technical guide provides a detailed analysis of the expected spectral data for N-Isopropyl 3-nitrobenzenesulfonamide, a compound of interest in synthetic chemistry and drug discovery. Due to the current unavailability of experimentally acquired spectra in the public domain, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Introduction: The Importance of Spectroscopic Characterization

This compound belongs to the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry.[1] The structural elucidation of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the expected spectral features of this compound for synthesis confirmation, quality control, or further research endeavors.

Molecular Structure and Predicted Spectral Features

The molecular structure of this compound dictates its interaction with different forms of electromagnetic radiation, giving rise to its unique spectral signature.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are detailed below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| Aromatic (H-2, H-4, H-5, H-6) | 7.8 - 8.5 | Multiplet | 4H | The electron-withdrawing nitro and sulfonyl groups will deshield the aromatic protons, shifting them downfield. The meta-substitution pattern will result in a complex multiplet. | |

| Methine (-CH) | 3.5 - 4.0 | Septet | 1H | ~7 Hz | This proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet. |

| Methyl (-CH₃) | 1.1 - 1.3 | Doublet | 6H | ~7 Hz | The six methyl protons are equivalent and are coupled to the single methine proton, giving a doublet. |

| Amide (N-H) | 5.0 - 6.0 | Broad Singlet | 1H | The chemical shift of the N-H proton can be variable and concentration-dependent. It is expected to be a broad signal due to quadrupole broadening from the nitrogen atom. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic (C-NO₂) | ~148 | The carbon atom attached to the nitro group is expected to be the most deshielded aromatic carbon. |

| Aromatic (C-SO₂) | ~140 | The carbon atom attached to the sulfonyl group will also be significantly deshielded. |

| Aromatic (C-H) | 120 - 135 | The remaining four aromatic carbons will appear in this region. |

| Methine (-CH) | 45 - 50 | The methine carbon of the isopropyl group. |

| Methyl (-CH₃) | 20 - 25 | The two equivalent methyl carbons of the isopropyl group. |

Predicted Infrared (IR) Spectral Data

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3300 | Medium | Characteristic of the sulfonamide N-H bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Aliphatic C-H stretching of the isopropyl group. |

| Asymmetric SO₂ Stretch | 1340 - 1360 | Strong | Characteristic strong absorption for the sulfonyl group. |

| Symmetric SO₂ Stretch | 1150 - 1170 | Strong | Another characteristic strong absorption for the sulfonyl group. |

| Asymmetric NO₂ Stretch | 1520 - 1540 | Strong | Strong absorption due to the nitro group. |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong | This may overlap with the asymmetric SO₂ stretch. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak | Aromatic ring stretching vibrations. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 244.05 | The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₂N₂O₄S). |

| [M - NO₂]⁺ | 198.05 | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| [M - C₃H₇]⁺ | 201.00 | Loss of the isopropyl group. |

| [C₆H₄NO₂S]⁺ | 186.00 | Fragment corresponding to the 3-nitrobenzenesulfonyl moiety. |

| [C₆H₄SO₂]⁺ | 140.00 | Loss of the nitro group from the 3-nitrobenzenesulfonyl fragment. |

| [C₃H₇N]⁺ | 57.06 | Fragment corresponding to the isopropylamine cation. |

Experimental Protocols

While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectral data discussed above.

NMR Spectroscopy

Caption: General workflow for mass spectrometry analysis.

Causality behind Experimental Choices:

-

Ionization Method: The choice of ionization method is crucial. Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight. For a relatively small and stable molecule like this compound, either technique could be employed.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented data and protocols are based on established spectroscopic principles and data from analogous structures. It is our hope that this information will serve as a valuable resource for scientists and researchers in their work with this and related compounds. As experimental data becomes available, this guide can be updated to reflect the empirical findings.

References

- PubChem. Benzenesulfonamide, 3-nitro-. [Link] 4[3]. PubChem. N-Methyl-3-nitrobenzenesulfonamide. [Link] 5[1]. Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). [Link] 6[4]. Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link] 7[5]. MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link] 8[6]. ResearchGate. The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl.... [Link] 9[7]. NIST WebBook. 3-Nitrobenzenesulfonamide. [Link] 1[8]0. SpectraBase. N-ISOPROPYL-4-NITROBENZAMIDE. [Link]

Sources

N-Isopropyl 3-nitrobenzenesulfonamide as a synthetic intermediate

An In-Depth Technical Guide to N-Isopropyl 3-nitrobenzenesulfonamide as a Synthetic Intermediate

Foreword: The Strategic Value of a Bifunctional Intermediate

In the landscape of modern organic synthesis and drug development, the efficiency of a synthetic route is often dictated by the strategic choice of its intermediates. These molecules are the unsung heroes that bridge the gap between simple starting materials and complex, high-value target compounds. This compound (CAS No. 28860-10-8) is a prime example of such a pivotal intermediate. Its architecture, featuring a reactive nitro group and a stable, yet modifiable, sulfonamide moiety, offers a dual functionality that chemists can exploit to construct elaborate molecular frameworks. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its strategic application in multi-step synthetic campaigns, particularly within the pharmaceutical industry.[1][]

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of an intermediate is the first step toward its effective utilization. This compound is a solid at room temperature, and its key characteristics are summarized below.[3]

| Property | Value | Source |

| CAS Number | 28860-10-8 | [3][4][5] |

| Molecular Formula | C₉H₁₂N₂O₄S | [3][5] |

| Molecular Weight | 244.27 g/mol | [3][5] |

| Synonyms | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | [3] |

| SMILES | CC(C)NS(=O)(=O)C1=CC(=CC=C1)[O-] | |

| InChI Key | 1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3 |

The molecule's structure is defined by a benzene ring substituted with two key functional groups at the meta-position: an N-isopropylsulfonamide group and a nitro group. This arrangement is critical. The electron-withdrawing nature of both the nitro and sulfonyl groups deactivates the aromatic ring towards electrophilic substitution, but more importantly, the nitro group serves as a latent amino group, which is a cornerstone of its synthetic utility.

Synthesis: A Foundational Sulfonamide Formation

The preparation of this compound is a straightforward yet illustrative example of sulfonamide synthesis. The process involves the nucleophilic attack of isopropylamine on the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.[1][6]

The choice of a base, such as triethylamine or even an excess of the reactant amine, is crucial. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the isopropylamine, which would render it non-nucleophilic.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Objective: To synthesize this compound from 3-nitrobenzenesulfonyl chloride and isopropylamine.

-

Reagents & Materials:

-

3-Nitrobenzenesulfonyl chloride (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath.

-

-

Procedure:

-

Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate beaker, mix isopropylamine (1.2 eq) and triethylamine (1.2 eq) in DCM.

-

Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 30 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain pure this compound.

-

-

Self-Validation: The success of the synthesis is validated by the consumption of the starting material (monitored by TLC) and confirmed by characterization of the product using NMR, IR, and mass spectrometry to match established data.

The Core Utility: A Precursor to Functionalized Anilines

The primary value of this compound lies in its role as a stable intermediate that provides access to more complex molecules. The most significant transformation is the reduction of the aromatic nitro group to a primary amine.

Caption: Key synthetic transformation of the title compound.

This reduction is a fundamental step in medicinal chemistry. The resulting product, 3-Amino-N-isopropylbenzenesulfonamide, is a substituted aniline. Anilines are privileged scaffolds found in a vast array of pharmaceuticals. This intermediate can then undergo a multitude of subsequent reactions:

-

Diazotization: The newly formed amino group can be converted to a diazonium salt, which is a versatile handle for introducing various substituents (halogens, cyano, hydroxyl groups) via Sandmeyer-type reactions.

-

Acylation/Amidation: The amine can be acylated to form amides, linking it to other molecular fragments.

-

Reductive Amination: The amine can react with aldehydes or ketones to form new C-N bonds.

This strategy is particularly valuable in the synthesis of kinase inhibitors, antiviral agents, and other targeted therapies where a substituted aniline core is required. For instance, related nitrobenzenesulfonamide intermediates are precursors in the synthesis of HIV protease inhibitors.[7]

Detailed Experimental Protocol: Nitro Group Reduction

-

Objective: To reduce the nitro group of this compound to a primary amine.

-

Reagents & Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Ethanol or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Magnetic stirrer, round-bottom flask, reflux condenser.

-

-

Procedure:

-

Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (4-5 eq) to the suspension.

-

Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

-

Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude 3-Amino-N-isopropylbenzenesulfonamide can be purified by column chromatography if necessary.

-

-

Trustworthiness of Protocol: This method is a standard, reliable procedure for nitro group reduction in the presence of a sulfonamide. The workup is designed to effectively remove the tin salts, which is a critical step for obtaining a pure product.

Conclusion: A Versatile Building Block for Chemical Innovation

This compound exemplifies the principles of strategic intermediate design in modern organic synthesis. Its straightforward preparation, inherent stability, and, most importantly, the presence of a readily transformable nitro group make it a highly reliable and valuable precursor. For researchers in drug discovery and process development, this compound is not merely a chemical on a shelf; it is a gateway to a diverse family of 3-aminobenzenesulfonamide derivatives, enabling the rapid exploration of chemical space and the efficient construction of complex target molecules. Its utility underscores the importance of intermediates that offer both stability for storage and predictable reactivity for subsequent synthetic elaborations.

References

- P212121 Store. This compound | CAS 28860-10-8. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. [Link]

- PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride. [Link]

- Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)

Sources

- 1. nbinno.com [nbinno.com]

- 3. CAS 28860-10-8 | this compound - Synblock [synblock.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. store.p212121.com [store.p212121.com]

- 6. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]

- 7. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Applications of N-Isopropyl 3-nitrobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of the novel compound, N-Isopropyl 3-nitrobenzenesulfonamide. Drawing upon the well-established bioactivity of the benzenesulfonamide scaffold, this document outlines the scientific rationale and detailed experimental workflows for investigating this compound as a potent and selective inhibitor of carbonic anhydrase IX (CA IX) for anticancer therapy, as a broad-spectrum antimicrobial agent, and as a radiosensitizer to enhance the efficacy of cancer radiotherapy. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for the preclinical evaluation of this compound.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its diverse biological activities. The primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and, most notably, cancer.[1][3]